molecular formula C18H13F2N3O3S B2978955 2,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 897614-33-4

2,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2978955
CAS No.: 897614-33-4
M. Wt: 389.38
InChI Key: ZGWMFMJAFNDYRE-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a synthetic organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

    Coupling with the Phenyl Ring: The pyridazine derivative is then coupled with a phenyl ring substituted with fluorine atoms.

    Formation of the Benzamide: The final step involves the formation of the benzamide group through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,4-Difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-N-(3-(4-methylsulfonylphenyl)phenyl)benzamide: Similar structure but with a different substitution pattern on the phenyl ring.

    2,4-Difluoro-N-(3-(6-(methylthio)pyridazin-3-yl)phenyl)benzamide: Similar structure but with a methylthio group instead of a methylsulfonyl group.

Uniqueness

2,4-Difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is unique due to the presence of both fluorine atoms and a methylsulfonyl group, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and other scientific research areas.

Properties

IUPAC Name

2,4-difluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O3S/c1-27(25,26)17-8-7-16(22-23-17)11-3-2-4-13(9-11)21-18(24)14-6-5-12(19)10-15(14)20/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWMFMJAFNDYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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